molecular formula C8H8ClNO3 B13618652 (R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol

(R)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol

Cat. No.: B13618652
M. Wt: 201.61 g/mol
InChI Key: RYPXIBNSMBAQEU-RXMQYKEDSA-N
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Description

®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, and a hydroxyl group on the ethan-1-ol chain. The ® configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol typically involves the following steps:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

    Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.

    Alcohol Formation: The final step involves the formation of the ethan-1-ol chain, which can be achieved through various methods, including Grignard reactions or reduction of corresponding ketones.

Industrial Production Methods

Industrial production of ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl ethanols.

Scientific Research Applications

Chemistry

®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol can be used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound may be used to study the effects of chloro and nitro groups on biological activity. It can also be used as a probe to investigate enzyme-catalyzed reactions involving phenyl ethanols.

Medicine

The compound may have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives could be explored for their therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In the industrial sector, ®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol may be used in the production of specialty chemicals, agrochemicals, or as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Bromo-2-nitrophenyl)ethan-1-ol: Similar structure with a bromo group instead of a chloro group.

    ®-1-(5-Chloro-2-aminophenyl)ethan-1-ol: Similar structure with an amino group instead of a nitro group.

    ®-1-(5-Chloro-2-nitrophenyl)propan-1-ol: Similar structure with a propan-1-ol chain instead of an ethan-1-ol chain.

Uniqueness

®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is unique due to the specific combination of chloro and nitro groups on the phenyl ring and the ® configuration of the ethan-1-ol chain

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

(1R)-1-(5-chloro-2-nitrophenyl)ethanol

InChI

InChI=1S/C8H8ClNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3/t5-/m1/s1

InChI Key

RYPXIBNSMBAQEU-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O

Origin of Product

United States

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